molecular formula C11H20O4S B14402353 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate CAS No. 86838-58-6

2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate

Cat. No.: B14402353
CAS No.: 86838-58-6
M. Wt: 248.34 g/mol
InChI Key: BYBSSILIDHHWGW-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate typically involves the reaction of 2,2,5,5-Tetramethyl-4-oxocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,2,5,5-Tetramethyl-4-oxocyclohexanol+Methanesulfonyl chloride2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate+HCl\text{2,2,5,5-Tetramethyl-4-oxocyclohexanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2,5,5-Tetramethyl-4-oxocyclohexanol+Methanesulfonyl chloride→2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.

    Reduction: The ketone group can be reduced to an alcohol.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, ethers, or other substituted cyclohexanes.

    Reduction: The major product is 2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with biological molecules or other chemical entities.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-4-oxocyclohexanol: The alcohol precursor to the methanesulfonate.

    2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate: The reduced form of the compound.

    2,2,5,5-Tetramethylcyclohexanone: A related ketone without the methanesulfonate group.

Uniqueness

2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is unique due to the presence of both a ketone and a methanesulfonate group, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

86838-58-6

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

(2,2,5,5-tetramethyl-4-oxocyclohexyl) methanesulfonate

InChI

InChI=1S/C11H20O4S/c1-10(2)7-9(15-16(5,13)14)11(3,4)6-8(10)12/h9H,6-7H2,1-5H3

InChI Key

BYBSSILIDHHWGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(CC1=O)(C)C)OS(=O)(=O)C)C

Origin of Product

United States

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